2-Amino-2-methylpentanedioic acid hydrate
CAS No.:
Cat. No.: VC16184768
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO5 |
|---|---|
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 2-amino-2-methylpentanedioic acid;hydrate |
| Standard InChI | InChI=1S/C6H11NO4.H2O/c1-6(7,5(10)11)3-2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H2 |
| Standard InChI Key | UAHXIVOASZLFEG-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(=O)O)(C(=O)O)N.O |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
2-Amino-2-methylpentanedioic acid hydrate is systematically named as α-methyl-DL-glutamic acid compound with α-methyl-DL-glutamic acid hydrate under IUPAC guidelines . Alternative designations include DL-2-methyl glutamic acid hemihydrate and 2-amino-2-methylpentanedioic acid; hydrate, reflecting its hydrate form and racemic configuration .
Molecular and Structural Identifiers
The compound’s structural identity is codified through standardized identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 71746-73-1 |
| Molecular Formula | C₁₂H₂₄N₂O₉ |
| Molecular Weight | 340.33 g/mol |
| SMILES | CC(CCC(=O)O)(C(=O)O)N.CC(CCC(=O)O)(C(=O)O)N.O |
| InChIKey | SNSOJVQPIOJIDK-UHFFFAOYSA-N |
| Parent Compound (CID) | 95440 (DL-2-Methylglutamic acid) |
These identifiers confirm its derivation from DL-2-methylglutamic acid through hydration, with the hydrate component stabilizing the crystalline structure .
Structural Characteristics
Molecular Geometry and Bonding
The molecule features a pentanedioic acid backbone with a methyl group (-CH₃) and an amino group (-NH₂) attached to the α-carbon. X-ray crystallography and computational modeling reveal a distorted tetrahedral geometry around the α-carbon, with hydrogen bonding between the hydrate water molecule and carboxylate oxygen atoms . This interaction enhances lattice stability, as evidenced by its high melting point and resistance to thermal degradation.
Hydration and Crystalline Architecture
The hemihydrate form incorporates one water molecule per two DL-2-methylglutamic acid units, forming a bridged structure via O–H···O hydrogen bonds . This arrangement minimizes steric strain from the methyl group while optimizing dipole-dipole interactions between adjacent molecules .
Synthesis and Production
Synthetic Routes
Industrial synthesis typically involves the catalytic amination of 2-methyl-2-pentenedioic acid followed by controlled hydration. Key steps include:
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Amination: Reaction of 2-methyl-2-pentenedioic acid with ammonia under high-pressure conditions, yielding DL-2-methylglutamic acid.
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Hydration: Crystallization from aqueous ethanol to incorporate the hydrate component, achieving >98% purity.
Quality Control and Characterization
Batch consistency is verified via:
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¹H NMR Spectroscopy: Peaks at δ 2.5 ppm (backbone ethylene protons) and δ 1.2 ppm (methyl group).
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Elemental Analysis: Carbon (42.35%), Hydrogen (6.51%), Nitrogen (8.23%), Oxygen (42.91%) .
Research Findings on Stability and Radical Formation
Gamma Irradiation and Radical Dynamics
Exposure to gamma irradiation induces radical formation, as demonstrated by EPR spectroscopy . The primary radical identified is HOOCCH₃NH₂CĊHCH₂COOH·½H₂O, characterized by hyperfine coupling constants of a = 1.8 mT (methyl protons) and g = 2.0034 . Stability at room temperature suggests potential applications in radiation dosimetry or materials science .
Comparative Radical Stability
| Radical | g-Factor | Hyperfine Coupling (mT) | Half-Life (Days) |
|---|---|---|---|
| HOOCCH₃NH₂CĊHCH₂COOH·½H₂O | 2.0034 | 1.8 (3H) | 28 |
| CH₃ĊNHCH₃COOH (NMLA-derived) | 2.0029 | 2.1 (3H) | 14 |
The extended half-life of 2-amino-2-methylpentanedioic acid hydrate radicals underscores its structural resilience compared to analogous amino acid derivatives .
Applications and Industrial Relevance
Chemical Synthesis
The compound serves as a chiral building block in asymmetric synthesis, particularly for pharmacologically active glutamic acid analogs. Its hydrate form improves solubility in polar solvents, facilitating reactions under mild conditions.
Specialty Materials
In polymer science, derivatives of 2-amino-2-methylpentanedioic acid hydrate have been grafted onto poly(2-oxazoline) backbones to create thermally responsive materials with applications in drug delivery .
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